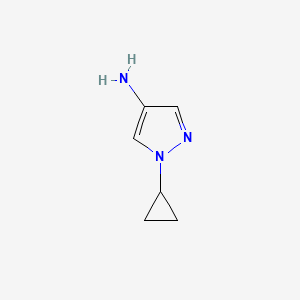
(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a naphthalene derivative with a phenylpropanol derivative. One possible method could be through a nucleophilic substitution reaction, where the naphthalene derivative acts as the nucleophile and the phenylpropanol derivative acts as the electrophile .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Intermediates
A study described the synthesis of 4‐(R)‐Naphthalene‐2‐yloxy‐1‐(1‐Phenyl‐(S)‐Ethyl)‐Pyrrolidin‐3‐(R)‐ol, a compound similar to your query, highlighting its potential as a versatile chiral intermediate for natural product synthesis, combinatorial/parallel synthesis, and medicinal chemistry (Holsworth et al., 2004).
Antimicrobial Properties
Research indicates that compounds bearing a naphthalene moiety, akin to the queried compound, exhibit a wide spectrum of biological activity and low toxicity. A series of azoles or azines synthesized from related key intermediates demonstrated either weak or moderate antimicrobial activities against various bacterial and fungal species (Abdelreheim et al., 2019).
Role in Naphthalene Catalysed Sodium Reactions
A study demonstrated the use of naphthalene in catalysed sodium reactions, leading to the preparation of compounds like 2-Methyl-1-phenylpropan-1-ol (Ancker & Hodgson, 1999).
Photophysical Properties in Ruthenium Complexes
Research on the photophysical properties of heteroleptic Ru(II) complexes indicated that naphthalene substituents can facilitate the population of a long-lived excited state, suggesting potential applications in materials science and photochemistry (Shillito et al., 2020).
Synthesis of Isotopically Labeled Amphetamines
Another study explored the synthesis of (R)- and (S)-amphetamine-d3 from the corresponding phenylalanines, involving the use of a naphthalene anion radical (Gal, 1977).
Anticancer Drug Development
A novel anticancer drug, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, was synthesized and shown to induce cell death in a variety of human cancer cell lines, with potential applications in cancer therapy (Nishizaki et al., 2014).
Naphthalene-Based Host Materials for OLEDs
A study on naphthalene-based host materials for red phosphorescent OLEDs showcased the potential of these compounds in the development of highly efficient and cost-effective organic light-emitting diodes (Li et al., 2018).
Dopamine D4 Receptor Antagonists
Research identified a selective dopamine D4 receptor ligand, 3-(4-benzylpiperidinyl)-1-naphthoxy-2-propanol, and its derivatives, emphasizing their potential in neuroscience and pharmacology (Wright et al., 1997).
Eigenschaften
IUPAC Name |
(1R)-3-naphthalen-1-yloxy-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVBVEMVTNQIMZ-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCOC2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B597607.png)
![Butanedioic Acid 1-[16,16-Bis(4-methoxyphenyl)-3,3-dioxido-7-oxo-16-phenyl-6,15-dioxa-3-thia-8-azahexadec-1-yl] Ester](/img/structure/B597608.png)
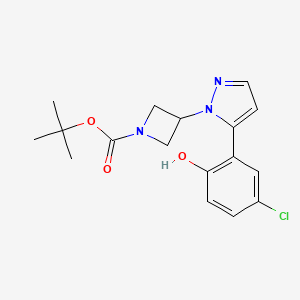
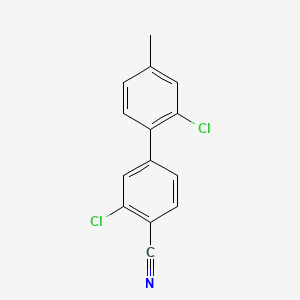
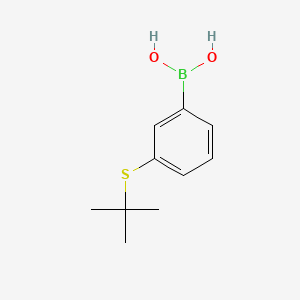
![(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol](/img/structure/B597615.png)

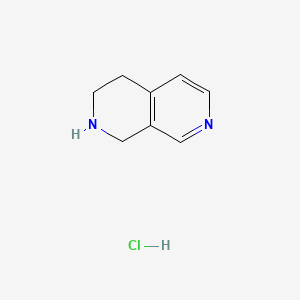
![Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B597621.png)
